((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

Enantioselective synthesis Chiral phosphinic acid ERAP1 inhibitor precursor

((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid (CAS 924896-60-6) is a Cbz-protected, chiral α-aminophosphinic acid that serves as a critical synthon in the construction of phosphinic pseudopeptide inhibitors. This compound belongs to the broader class of phosphorus-based transition-state analogue inhibitors, which are designed to mimic the tetrahedral intermediate formed during protease-mediated amide bond hydrolysis.

Molecular Formula C17H19NO4P+
Molecular Weight 332.31 g/mol
Cat. No. B12837383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid
Molecular FormulaC17H19NO4P+
Molecular Weight332.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(NC(=O)OCC2=CC=CC=C2)[P+](=O)O
InChIInChI=1S/C17H18NO4P/c19-17(22-13-15-9-5-2-6-10-15)18-16(23(20)21)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H-,18,19,20,21)/p+1/t16-/m1/s1
InChIKeyWGVRVKKOLVAFEO-MRXNPFEDSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic Acid (CAS 924896-60-6) – A Chiral α-Aminophosphinic Acid Building Block for Protease Inhibitor Development


((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid (CAS 924896-60-6) is a Cbz-protected, chiral α-aminophosphinic acid that serves as a critical synthon in the construction of phosphinic pseudopeptide inhibitors. This compound belongs to the broader class of phosphorus-based transition-state analogue inhibitors, which are designed to mimic the tetrahedral intermediate formed during protease-mediated amide bond hydrolysis [1]. The (R)-enantiomer is specifically employed as the homophenylalanine-mimetic residue in potent inhibitors of zinc-dependent metalloproteases, including the M1-aminopeptidases ERAP1 and ERAP2, and matrix metalloproteinases (MMPs) [2].

Why Generic α-Aminophosphinic Acid Building Blocks Cannot Substitute for ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic Acid in Inhibitor Synthesis


The stereochemistry at the phosphorus-bearing α-carbon is a primary determinant of downstream inhibitor potency and selectivity for zinc metalloproteases, making simple substitution of the (R)-enantiomer with its (S)-counterpart, free amine, or racemic mixture infeasible. Crystallographic and SAR studies demonstrate that the (R)-configuration is required for optimal interaction with the S1 pocket of M1-aminopeptidases, while the Cbz protecting group is essential for synthetic compatibility in multi-step phosphinic pseudopeptide assembly [1]. Replacing this intermediate with a racemic mixture introduces unresolvable diastereomeric complexity, as epimers at the homophenylalanine position cannot be separated by standard chromatography downstream [2].

Quantitative Differentiation Evidence for ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic Acid vs. Racemate and Deprotected Analogues


Enantiomeric Ratio: Superior Optical Purity of (R)-Enantiomer via Chiral Sulfinamide Route vs. Kinetic Resolution

The (R)-enantiomer of the target compound (designated R-10) obtained via an enantioselective Ellman chiral sulfinamide route achieved an enantiomeric ratio (er) of up to 12.9:1 at 150 mg scale, and after recrystallization with (S)-(-)-α-methylbenzylamine, a single enantiomer with >99:1 er was isolated. In contrast, the previously reported kinetic resolution methodology using recrystallization of the racemate yielded only an er of 5.8:1 for R-10, which is insufficient for generating diastereomerically pure final inhibitors [1]. This dramatic improvement in stereochemical purity is critical because epimers at the homophenylalanine position cannot be separated later in the synthetic sequence [2].

Enantioselective synthesis Chiral phosphinic acid ERAP1 inhibitor precursor

Functional Activity Comparison: Cbz-Protected Building Block vs. Final ERAP1/ERAP2 Inhibitor DG013A

The target compound, as the Cbz-protected primary amine analogue (Compound 3 in the DG013A series), exhibits dramatically weaker affinity for ERAP1 and ERAP2 compared to the fully elaborated tripeptide mimetic DG013A (Compound 1). This difference quantifies the precise contribution of the downstream P1' and P2' binding elements to target engagement [1]. The Cbz-protected building block alone displayed an ERAP1 IC50 of 77 µM and an ERAP2 IC50 of >220 µM, whereas the final tripeptide inhibitor DG013A demonstrated an ERAP1 IC50 of 0.19 µM and an ERAP2 IC50 of 3.0 µM [2].

M1-aminopeptidase Chemical probe Transition-state mimic Structure-activity relationship

HPLC Enantiomer Separation and Absolute Configuration Assignment of N-Cbz-α-Aminophosphinic Acid Precursors

A validated reversed-phase chiral HPLC method using cinchona alkaloid-derived anion-exchangers achieved baseline separation of the (R) and (S) enantiomers of N-Cbz-α-aminophosphinic acid precursors, including the target compound. Semi-preparative scale chromatography provided 100 mg quantities of single enantiomers, with the elution order correlated with absolute configuration via enantiomeric reference compounds [1]. This analytical infrastructure enables rigorous identity and purity verification of the (R)-enantiomer, a capability absent for racemic supplies.

Chiral chromatography Cinchona alkaloid-derived chiral stationary phases Absolute configuration determination

High-Value Application Scenarios for ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic Acid Based on Quantitative Evidence


Synthesis of ERAP1/ERAP2 Chemical Probe DG013A and Analogues Requiring Single-Enantiomer Homophenylalanine Mimetic

The (R)-enantiomer with >99:1 er is the essential precursor for constructing DG013A and related stereochemically defined phosphinic pseudotripeptides. As demonstrated by Wilding et al., only the enantiopure (R)-10 intermediate enables synthesis of DG013A in >99:1 diastereomeric purity, because epimers at the homophenylalanine position cannot be separated chromatographically after phosphinyl-Michael addition [1]. Procurement of this single-enantiomer building block eliminates the requirement for low-yielding chiral preparative HPLC at the final stage.

Negative Control in M1-Aminopeptidase Enzyme Assays and High-Throughput Screening

The Cbz-protected building block (Compound 3) displays weak affinity for ERAP1 (IC50 = 77 µM) and ERAP2 (IC50 > 220 µM), making it a validated negative control in structure-activity relationship (SAR) studies of M1-aminopeptidase inhibitors [2]. This contrasts sharply with the low-nanomolar potency of the fully elaborated tripeptide mimetics, confirming that observed activity originates from the P1' and P2' binding elements rather than the phosphinic acid warhead alone [3].

Development of Matrix Metalloproteinase (MMP) Inhibitor Candidates with Defined Stereochemistry

Phosphinic pseudopeptides incorporating the (R)-homophenylalanine phosphinic acid residue, such as RXP03 (CbzPheψ[P(O)(OH)CH₂]Pro-TrpNH₂), have demonstrated potent and selective inhibition of MMPs. The diastereoisomeric purity of the α-aminophosphinic acid precursor is a critical determinant of MMP potency and selectivity profiles, as the four diastereoisomers of RXP03 exhibit differential solubility, conformation, and biological activity [4]. Use of the single (R)-enantiomer ensures consistent SAR and reproducible in vivo pharmacology.

Chiral Method Development and Reference Standard for Phosphinic Acid-Based Pharmaceuticals

The validated normal-phase and reversed-phase chiral HPLC methods developed for N-Cbz-α-aminophosphinic acid precursors using cinchona alkaloid-derived stationary phases provide a robust framework for enantiomeric purity testing [5]. The (R)-enantiomer, available in semi-preparative quantities, serves as a configurational reference standard for development, quality control, and regulatory filing of phosphinic acid-containing active pharmaceutical ingredients.

Quote Request

Request a Quote for ((R)-1-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl)phosphinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.